S-Ethylisothiourea hydrobromide

Descripción

Overview of Isothiourea Class of Compounds and Derivatives

Isothioureas are a class of organic compounds characterized by a central isothiourea moiety. ontosight.ai This functional group is isomeric with thiourea (B124793). The unique arrangement of atoms, including a sulfur atom double-bonded to a carbon which is also bonded to two nitrogen atoms, imparts these compounds with distinct physical and chemical properties. ontosight.ai Isothiourea derivatives are recognized for their versatility in organic synthesis, serving as important intermediates and catalysts. nih.govorganic-chemistry.org Their ability to engage in various chemical transformations has made them valuable tools for constructing complex molecules, including heterocyclic compounds. organic-chemistry.orgacs.org In the realm of catalysis, chiral isothioureas have emerged as effective organocatalysts for a range of enantioselective reactions. nih.govacs.org

The broader family of isothiourea derivatives has been extensively explored for potential biological activities, with studies investigating their antimicrobial, antiviral, and anticancer properties. ontosight.ai Their capacity to interact with biological macromolecules like enzymes and receptors makes them attractive candidates in drug discovery and chemical biology. ontosight.ai

Historical Context and Early Research on S-Ethylisothiourea Hydrobromide

Early research into S-alkylisothiourea derivatives, including the ethyl variant, laid the groundwork for understanding their chemical reactivity and potential applications. A significant turning point in the scientific history of this compound occurred in the mid-1990s. During this period, researchers were actively searching for potent and selective inhibitors of nitric oxide synthase (NOS), an enzyme crucial in various physiological and pathophysiological processes.

In 1994, a pivotal study identified a series of non-amino acid isothioureas, including S-Ethylisothiourea, as potent inhibitors of human nitric oxide synthases. caymanchem.com This was followed by further research in 1995 that characterized the inhibitory profiles of various isothioureas, highlighting S-Ethylisothiourea as a potent, non-selective inhibitor of NOS isoforms. caymanchem.comtcichemicals.com These foundational studies established this compound as a key pharmacological tool for investigating the roles of nitric oxide in biological systems. Early investigations also explored its effects in models of septic shock, where it was shown to reverse vasodilation. nih.gov

Significance of this compound in Contemporary Chemical and Biological Sciences

The primary significance of this compound in modern research lies in its function as a potent inhibitor of all three major isoforms of nitric oxide synthase (NOS): neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3). caymanchem.commaastrichtuniversity.nl Nitric oxide (NO) is a critical signaling molecule involved in a vast array of biological functions, and its dysregulation is implicated in numerous disease states. maastrichtuniversity.nlmdpi.com

As a research tool, this compound allows scientists to probe the physiological and pathological roles of NO by blocking its production. nih.govnih.gov Its utility stems from its ability to competitively inhibit the enzyme with respect to the substrate L-arginine. scbt.com Although it exhibits poor cell penetration in some contexts, its potent in vitro activity makes it an invaluable compound for biochemical and pharmacological studies aimed at understanding the nitric oxide pathway. caymanchem.com This has led to its use in studies ranging from septic shock to inflammation research. nih.govnih.gov

Research Data on this compound

Chemical and Physical Properties

The following table summarizes the key chemical identifiers and physical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 1071-37-0 | caymanchem.comscbt.com |

| Molecular Formula | C₃H₈N₂S • HBr | caymanchem.comscbt.com |

| Molecular Weight | 185.1 g/mol | caymanchem.com |

| Synonyms | Ethiron bromide, SEIT (HBr), 2-Ethyl-2-thiopseudourea hydrobromide | caymanchem.com |

| Appearance | Crystalline solid | caymanchem.com |

| Purity | ≥97% | scbt.com |

Inhibitory Activity against Nitric Oxide Synthase (NOS) Isoforms

S-Ethylisothiourea (SEIT) is a potent inhibitor of purified human NOS isoforms. The table below presents the inhibitor constant (Ki) values, which indicate the concentration required to produce half-maximum inhibition.

| NOS Isoform | Ki Value (nM) | Source(s) |

| Inducible NOS (iNOS) | 19 | caymanchem.com |

| Endothelial NOS (eNOS) | 39 | caymanchem.com |

| Neuronal NOS (nNOS) | 29 | caymanchem.com |

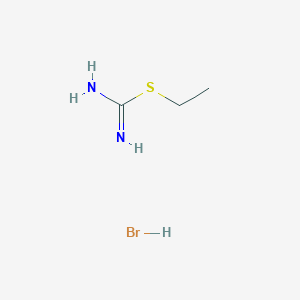

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

ethyl carbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S.BrH/c1-2-6-3(4)5;/h2H2,1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXXKWPYNMZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-20-1 (Parent) | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

185.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071-37-0 | |

| Record name | Carbamimidothioic acid, ethyl ester, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Ethylisothiuronium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | etiron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl carbamimidothioate hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-ETHYLISOTHIURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9389OA11M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for S-Ethylisothiourea Hydrobromide

A primary method for synthesizing this compound involves the reaction of thiourea (B124793) with bromoethane (B45996) or a related bromoalkane. google.comorgsyn.org In a representative procedure, thiourea is treated with ethyl bromide in an ethanol (B145695) solvent. orgsyn.org The mixture is warmed, typically on a water bath at a temperature of 55–65°C, for several hours with occasional agitation until the thiourea completely dissolves. orgsyn.org Following the reaction, the excess ethyl bromide and ethanol are removed via distillation under vacuum. orgsyn.org The resulting residual oil is then allowed to crystallize to yield this compound. orgsyn.org This general approach is noted for its high efficiency, with yields reported to be between 93% and 99%. orgsyn.org A similar pathway involves reacting thiourea with dibromoethane to achieve the target compound. google.com

An alternative and convenient synthesis utilizes the alkylation of ethylenethiourea (B1671646) with various alcohols in the presence of aqueous hydrobromic acid (HBr). researchgate.net This method avoids the use of potentially toxic alkylating agents like alkyl iodides. researchgate.net The reaction of ethylenethiourea with an alcohol and 48% aqueous HBr produces the corresponding S-alkyl-isothiourea hydrobromide. researchgate.net This approach is presented as a low-cost alternative for accessing these valuable synthetic intermediates. researchgate.net

The alkylation of ethylenethiourea with alcohols demonstrates variable yields depending on the specific alcohol and the acid used (HCl, HBr, or HI). researchgate.net Consistently high yields of 91-98% were achieved when using 56% hydroiodic acid (HI). researchgate.net With 48% hydrobromic acid (HBr), the yields were somewhat lower and more variable, ranging from 48% to 93% depending on the alcohol substrate. researchgate.net The use of 37% hydrochloric acid (HCl) resulted in the lowest yields, between 36% and 85%. researchgate.net This highlights a clear trend in reactivity (HI > HBr > HCl) for this specific transformation. The classic method of reacting thiourea with ethyl bromide is noted for its consistently high yields, often exceeding 90%, making it a highly optimized approach. orgsyn.org

Table 1: Yield Comparison for the Alkylation of Ethylenethiourea with Alcohols using Different Aqueous Acids researchgate.net

| Acid Used (Concentration) | Yield Range |

| 56% HI | 91-98% |

| 48% HBr | 48-93% |

| 37% HCl | 36-85% |

Utilization of this compound as a Precursor in Complex Organic Synthesis

This compound is a versatile precursor for constructing more complex molecules, including active pharmaceutical ingredients (APIs).

The compound serves as a crucial starting point in an improved synthesis of a key intermediate for Ensitrelvir, an antiviral drug. rsc.org Ensitrelvir was approved in Japan for treating SARS-CoV-2 infection. rsc.org In the original synthesis, this compound undergoes cyclization with tert-butylisocyanate to form a 1,3,5-triazone core. rsc.org However, a more efficient, four-step telescoped process was developed starting from this compound and aminomethyl triazole. rsc.org This improved strategy, which involves steps such as CDI-activation, condensation, CDI-cyclization, and N¹-alkylation, achieves a total yield of 53% on a gram scale. rsc.org This represents a significant improvement over the originator's process, which had a total yield of 28%. rsc.org

Table 2: Application of this compound as a Synthetic Precursor

| Target Molecule | Intermediate | Key Reaction Steps | Overall Yield |

| Creatinol O-Phosphate | Creatinol Hydrobromide | Reaction with N-methyl-amino-ethanol, followed by phosphorylation. google.com | ~44.67% google.com |

| N¹, N³-Disubstituted 1,3,5-Triazone (for Ensitrelvir) | 1,3,5-Triazone Core | Four-step telescoped process including CDI-activation, condensation, cyclization, and alkylation. rsc.org | 53% rsc.org |

Guanidinylation of Primary Amines in Polymer Synthesis for Drug Delivery Systems

The introduction of guanidinium (B1211019) groups onto polymer backbones is a critical strategy for developing effective drug and gene delivery vehicles. Guanidinylated polymers are known for their ability to interact with cell membranes, facilitating cellular uptake. magtech.com.cnnih.gov S-alkylisothioureas, including this compound, are effective reagents for the guanidinylation of primary amines present on polymers. magtech.com.cn

The process typically involves the reaction of a polymer containing primary amine functionalities with an S-alkylisothiourea salt. For instance, polymethacrylates with pendant amine groups can be converted to their guanidinium forms, which allows for a direct comparison of the effects of cation structure on biological activity and toxicity. magtech.com.cn This polymer-analogous reaction offers a straightforward method to modify existing polymers, thereby enhancing their properties for specific applications like drug delivery. magtech.com.cn

Research has focused on synthesizing well-defined guanidinium-containing block copolymers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, followed by a facile conversion of amine groups to guanidines. magtech.com.cn This approach allows for precise control over the polymer's molecular weight and composition, which is crucial for its performance as a drug delivery system. magtech.com.cnacs.org The resulting guanidinylated polymers have shown enhanced cellular uptake compared to their amine precursors, highlighting the importance of the guanidinium group in mediating interactions with biological membranes. magtech.com.cn

Formation of Aryl Methyl Sulfides via S-Methylisothiourea Sulfate (B86663) Analogs

S-methylisothiourea sulfate, an analog of this compound, has emerged as a valuable and odorless substitute for methanethiol (B179389) in the synthesis of aryl methyl sulfides. rsc.orgnih.gov This method provides an efficient, transition-metal-free pathway for the formation of C-S bonds. rsc.orgnih.gov The reaction typically involves the coupling of aryl halides with S-methylisothiourea sulfate in the presence of a base, such as cesium carbonate. rsc.orgnih.gov

This methodology is applicable to a wide range of aryl halides, and the resulting aryl methyl sulfides are obtained in excellent yields. rsc.orgnih.gov The reaction can also be performed on a gram scale without the need for column chromatography, making it a practical and scalable process. rsc.org Furthermore, other S-alkylisothiourea salts, like S-[2-(dimethylamino)ethyl]isothiourea dihydrochloride (B599025) and S-cyclopropylmethylisothiourea hydrobromide, can be used to introduce different alkylthio groups onto aromatic rings. rsc.orgnih.gov

Another approach for the synthesis of aryl methyl sulfides involves the photoinduced reaction of aryl halides with the thiourea anion, which can be generated from thiourea. acs.orgmdma.chnih.gov The resulting arene thiolate ions can be trapped with methyl iodide to produce aryl methyl sulfides in good yields. acs.orgmdma.ch This "one-pot," two-step process represents a convenient method for synthesizing various aromatic sulfur compounds from inexpensive and readily available starting materials. acs.orgmdma.ch

Table 1: Synthesis of Aryl Methyl Sulfides using S-Methylisothiourea Sulfate

| Aryl Halide | Base | Solvent | Yield (%) | Reference |

| Iodobenzene | Cs2CO3 | DMF | 95 | rsc.org |

| 4-Iodotoluene | Cs2CO3 | DMF | 93 | rsc.org |

| 1-Bromo-4-methoxybenzene | Cs2CO3 | DMF | 85 | rsc.org |

| 1-Chloro-4-nitrobenzene | Cs2CO3 | DMF | 98 | rsc.org |

Mechanistic Studies of Reactions Involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound and its derivatives.

Proposed Reaction Mechanisms for Derivative Synthesis

The synthesis of derivatives from this compound and its analogs proceeds through several proposed mechanistic pathways, depending on the reactants and conditions.

In the guanidinylation of primary amines, the reaction is believed to proceed via a nucleophilic attack of the primary amine on the electrophilic carbon atom of the isothiourea moiety. This is followed by the elimination of a thiol (e.g., ethanethiol (B150549) from S-ethylisothiourea), resulting in the formation of the guanidinium group on the amine.

For the formation of aryl methyl sulfides from aryl halides and S-methylisothiourea sulfate, the proposed mechanism involves the in situ generation of a methylthiolate equivalent. rsc.org The base, such as cesium carbonate, is thought to promote the decomposition of S-methylisothiourea to a reactive sulfur species that then undergoes a nucleophilic aromatic substitution reaction with the aryl halide. rsc.org

In photoinduced reactions, the formation of an aryl radical through single-electron transfer (SET) from the excited thiourea anion to the aryl halide is a key step. acs.org This aryl radical then reacts with another thiourea anion to form a radical anion, which ultimately leads to the arene thiolate. acs.org

Another important reaction involving isothiourea derivatives is their use as catalysts in various organic transformations. For example, isothiourea catalysts can activate α,β-unsaturated esters towards Michael additions. nih.gov The proposed mechanism involves the N-acylation of the isothiourea catalyst by the ester, forming a reactive acyl ammonium (B1175870) intermediate. mdpi.comacs.org This intermediate is then attacked by a nucleophile. acs.org

Stereochemical Considerations and Enantiomeric Purity

While this compound itself is achiral, its derivatives and related isothiourea compounds are increasingly being used as powerful organocatalysts in enantioselective synthesis, highlighting the importance of stereochemical control. nih.govacs.orgnih.gov

Chiral isothiourea catalysts, such as benzotetramisole (BTM) and its derivatives, have been successfully employed in a variety of asymmetric transformations. nih.govacs.orgnih.gov These reactions often proceed with high levels of enantioselectivity, demonstrating the ability of the chiral catalyst to create a stereochemically defined environment around the reacting substrates.

For example, isothiourea catalysts have been used in enantioselective Michael additions, acs.orgnih.govacs.orgnih.gov-sigmatropic rearrangements, acs.org and cycloaddition reactions. nih.gov In these reactions, the isothiourea catalyst activates the substrate, typically an ester, to form a chiral acyl ammonium intermediate. nih.gov The facial selectivity of the subsequent nucleophilic attack is then controlled by the chiral scaffold of the catalyst, leading to the formation of an enantioenriched product. nih.govacs.org

The development of polymer-supported chiral isothiourea catalysts has also been explored to facilitate catalyst recycling and enable continuous flow processes. nih.gov These immobilized catalysts have shown excellent performance in generating products with high enantiopurity. nih.gov

Table 2: Enantioselective Reactions Catalyzed by Chiral Isothioureas

| Reaction Type | Catalyst | Product e.r. (up to) | Reference |

| Michael Addition-Cyclization | Polymer-supported HyperBTM | 97:3 | nih.gov |

| acs.orgnih.gov-Sigmatropic Rearrangement | Benzotetramisole | High | acs.org |

| Michael Addition-Lactamisation | Isothiourea | 99:1 | nih.gov |

| 1,6-Conjugate Addition | Isothiourea | 94:6 | mdpi.com |

Green Chemistry Approaches and Sustainable Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to minimize environmental impact and improve sustainability. unibo.itthepharmajournal.com

One area of focus is the development of greener synthetic routes for guanidinylation reagents. nih.gov Traditional methods for synthesizing guanidines can involve hazardous reagents. acs.org Alternative, more sustainable approaches are being investigated, such as the use of photocatalysis with visible light to convert thioureas to guanidines in environmentally benign solvents like water and ethanol at room temperature. organic-chemistry.org Another approach involves the use of activating reagents that avoid heavy metals, such as cyanuric chloride as a substitute for mercuric chloride in the activation of di-Boc-thiourea for amine guanylation. organic-chemistry.org

In the synthesis of aryl sulfides, the use of S-methylisothiourea sulfate as an odorless and solid substitute for volatile and malodorous thiols is a significant green improvement. rsc.orgnih.gov Furthermore, conducting these reactions under transition-metal-free conditions reduces the reliance on potentially toxic and expensive metal catalysts. rsc.orgnih.gov

The development of catalytic processes using isothiourea derivatives also aligns with green chemistry principles. nih.govmdpi.comacs.org The use of organocatalysts can be an alternative to metal-based catalysts, and the development of recyclable, polymer-supported catalysts further enhances the sustainability of these methods. nih.gov The goal is to create efficient synthetic processes that generate less waste, use safer solvents, and have a higher atom economy. thepharmajournal.com

Biochemical and Pharmacological Investigations

Enzyme Inhibition Studies: Nitric Oxide Synthases (NOS)

S-Ethylisothiourea hydrobromide is a potent inhibitor of nitric oxide synthase (NOS) enzymes. caymanchem.com Research has established that it acts as a broad-spectrum, or pan-NOS, inhibitor, affecting the activity of the three primary NOS isoforms. nih.govnih.gov

Pan-NOS Inhibitory Activity of this compound

This compound demonstrates inhibitory action against all major isoforms of nitric oxide synthase. nih.gov It is recognized as a potent, non-selective inhibitor of the enzyme family. nih.gov Its activity extends to the inducible (iNOS), endothelial (eNOS), and neuronal (nNOS) isoforms, making it a pan-NOS inhibitor.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The compound is a particularly potent inhibitor of the inducible nitric oxide synthase (iNOS) isoform. nih.gov Studies on human iNOS have reported a Ki value of 17 nM. researchgate.netnih.gov Another investigation using purified human iNOS recorded a similar Ki value of 19 nM. caymanchem.com Furthermore, S-Ethylisothiourea demonstrated even greater potency against mouse iNOS, with a reported Ki of 5.2 nM. researchgate.netnih.gov Its binding to iNOS has been shown to disturb the spectrum of the enzyme, indicating an alteration of the environment around the bound heme group. researchgate.netnih.gov

Inhibition of Endothelial Nitric Oxide Synthase (eNOS)

This compound is an effective inhibitor of the endothelial nitric oxide synthase (eNOS) isoform. nih.gov In studies with purified human eNOS, the compound exhibited a Ki value of 36 nM. researchgate.netnih.gov A separate analysis found a nearly identical Ki of 39 nM for human eNOS. caymanchem.com Research also shows that S-Ethylisothiourea is a more potent inhibitor of the constitutive NOS activity in bovine aortic endothelial cell homogenates than the reference compound NG-methyl-L-arginine. nih.gov

Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

The neuronal nitric oxide synthase (nNOS) isoform is also subject to potent inhibition by this compound. nih.gov Investigations have determined its Ki value against human nNOS to be 29 nM. caymanchem.comresearchgate.netnih.gov

Mechanism of NOS Inhibition: Competitive L-Arginine Antagonism

The mechanism by which S-Ethylisothiourea inhibits nitric oxide synthase is through competitive antagonism at the L-arginine binding site. nih.govresearchgate.netnih.gov The inhibitory effects of S-Ethylisothiourea on iNOS activity can be dose-dependently prevented by the addition of excess L-arginine, the natural substrate for the enzyme. nih.govnih.gov This demonstrates that the compound directly competes with L-arginine to occupy the enzyme's active site. nih.gov Unlike some other NOS inhibitors, its inhibitory action is not time-dependent. nih.gov

Isoform Selectivity and Potency (Ki values)

This compound is a potent inhibitor of all three human NOS isoforms, with Ki values in the nanomolar range. researchgate.netnih.gov While it is considered a non-selective inhibitor, analysis of its Ki values reveals a slight degree of isoform selectivity. nih.govnih.gov The compound is approximately 2-fold more selective for inhibiting human iNOS compared to human eNOS. researchgate.netnih.gov Specifically, using reported Ki values, the selectivity for iNOS (Ki = 17 nM) over eNOS (Ki = 36 nM) is about 2.1-fold. researchgate.net It is also slightly more selective for iNOS over nNOS (Ki = 29 nM). researchgate.net The optimal binding of S-ethylisothiourea suggests its ethyl group fits into a small hydrophobic pocket within the enzyme's active site. researchgate.netnih.gov

Inhibitory Potency (Ki) of S-Ethylisothiourea Against Human NOS Isoforms

| NOS Isoform | Ki Value (nM) - Source 1 researchgate.netnih.gov | Ki Value (nM) - Source 2 caymanchem.com |

| Inducible (iNOS) | 17 | 19 |

| Endothelial (eNOS) | 36 | 39 |

| Neuronal (nNOS) | 29 | 29 |

Time-Dependent vs. Time-Independent Inhibition Profiles

The inhibition of enzymes can be categorized as either time-dependent or time-independent. Time-dependent inhibition (TDI) is a critical factor in assessing the potential for drug-drug interactions, particularly concerning cytochrome P450 enzymes. The analysis of TDI data can be complex but is essential for determining the inactivation kinetic parameters, K(I) and k(inact). A two-step statistical evaluation has been developed to robustly assess TDI data for these enzymes. This involves comparing the observed rate constants (k(obs)) in the presence and absence of the test compound, followed by plotting k(obs) against both the inhibitor concentration ([I]) and the natural log of the inhibitor concentration (ln[I]) to determine if the inactivation kinetic parameters can be reliably estimated. This statistical approach provides a more objective analysis than empirical methods. nih.gov While this methodology is established for cytochrome P450 enzymes, the specific time-dependent or time-independent inhibition profile of this compound for NOS isoforms requires further detailed investigation.

Impact on Heme Environment of NOS

Nitric oxide synthases possess a highly conserved tryptophan residue near the heme-thiolate bond, which is crucial for the enzyme's catalytic activity. Alterations to this residue can significantly impact the thermodynamic and kinetic parameters of the enzyme, as well as nitric oxide (NO) synthesis. For instance, in a bacterial NOS, replacing this tryptophan with other amino acids altered the redox properties of the heme. nih.gov Specifically, changes in the hydrogen bonding of the heme-thiolate directly affect the heme's midpoint potential. nih.gov The electron density of the heme-thiolate bond is finely tuned for optimal catalysis, balancing oxygen activation and heme-dioxy stability. nih.gov S-Ethylisothiourea, as a potent inhibitor of NOS, is understood to interact with the heme domain of the enzyme. Its inhibitory action is attributed to its isothiourea moiety, which serves as a mimic of the natural substrate, L-arginine, and interacts with the heme iron.

Cellular and Molecular Mechanisms of Action

The pharmacological effects of this compound are rooted in its influence on fundamental cellular and molecular pathways, particularly those involving nitric oxide signaling.

Involvement in Nitric Oxide (NO) Signaling Pathways

Nitric oxide is a highly reactive signaling molecule produced from L-arginine by nitric oxide synthases. mdpi.com Dysregulation of NO levels is linked to various diseases. mdpi.com The signaling of NO is compartmentalized, in part due to the localization of NOS and the nature of NO's biochemical reactions, such as S-nitrosylation. mdpi.com S-nitrosylation is a post-translational modification where a nitrosyl group is added to a cysteine thiol, forming an S-nitrosothiol (SNO), a key mechanism for transferring NO-mediated signals. mdpi.com

S-Ethylisothiourea acts as a potent inhibitor of nitric oxide synthase. caymanchem.comnih.gov By inhibiting NOS, it directly reduces the production of NO, thereby modulating downstream signaling events. This inhibition has been shown to be effective in vitro, although its in vivo efficacy can be limited by poor cellular penetration. caymanchem.com The inhibitory effect of isothioureas like S-Ethylisothiourea is a critical aspect of their mechanism of action.

| Inhibitor | Target | Effect |

| S-Ethylisothiourea | Nitric Oxide Synthase (NOS) | Inhibition of NO production |

| Aminoethylisothiourea (AE-TU) | Inducible NOS (iNOS) > Endothelial NOS (ecNOS) | Selective inhibition |

| Aminoethylisoselenourea (AE-SeU) | Inducible NOS (iNOS) | Potent inhibition |

| Aminopropylisoselenourea (AP-SeU) | Inducible NOS (iNOS) | Potent inhibition |

Effects on cGMP Pathways

A primary downstream effector of NO is soluble guanylate cyclase (sGC). NO binding to the heme moiety of sGC stimulates the production of cyclic guanosine (B1672433) monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG) and leading to various physiological responses, including vasodilation. mdpi.com Given that S-Ethylisothiourea inhibits NO synthesis, it consequently downregulates the NO/sGC/cGMP signaling pathway. This mechanism is supported by studies where the effects of NO donors are counteracted by NOS inhibitors. While some studies suggest that NO can inhibit certain cellular processes without involving cGMP, the NO-cGMP pathway is a major route for NO signaling. nih.gov

The modulation of cGMP levels has significant therapeutic implications in cardiovascular diseases. Drugs that enhance cGMP signaling, either by stimulating its synthesis or inhibiting its breakdown, have shown protective effects. nih.gov Conversely, inhibitors of NO synthesis like S-Ethylisothiourea would be expected to decrease cGMP levels, opposing these effects.

Modulation of Lipolysis in Adipocytes through iNOS/NO-Dependent Pathway

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a tightly regulated process in adipocytes, crucial for maintaining whole-body energy homeostasis. tum.de Dysregulation of lipolysis is associated with metabolic diseases like insulin (B600854) resistance. tum.de Nitric oxide has been identified as a potential regulator of lipolysis. Studies have shown that NO and its related redox species can modulate lipolysis through distinct mechanisms. For instance, certain NO donors can stimulate basal lipolysis, while others can inhibit stimulated lipolysis. nih.gov

The inducible isoform of nitric oxide synthase (iNOS) and the subsequent production of NO play a role in this modulation. Excessive adipocyte lipolysis can trigger inflammatory responses, in part through the generation of lipid mediators. nih.gov The inhibition of iNOS by compounds like S-Ethylisothiourea can therefore be expected to influence these lipolytic and inflammatory pathways within adipose tissue.

Interaction with Membrane Rafts

Plasma membranes are not uniform structures but contain specialized microdomains known as lipid rafts. nih.govnih.gov These rafts are enriched in cholesterol and sphingolipids and serve as platforms for various receptors, ion channels, and enzymes, thereby playing a crucial role in signal transduction. nih.govnih.gov A diverse range of drugs can interact with and modify the physicochemical properties of these membrane lipid rafts, which can be a key aspect of their pharmacological activity. nih.govnih.gov Drugs can either promote the formation of lipid rafts by decreasing membrane fluidity or induce their disruption by increasing membrane fluidity. nih.govnih.gov

While direct evidence for the interaction of this compound with membrane rafts is not extensively documented in the provided context, the localization of signaling molecules it affects, such as certain NOS isoforms, within these domains suggests a potential indirect influence. The disruption or alteration of lipid rafts can impact the function of raft-associated proteins, and this represents a potential area for further investigation into the complete mechanism of action of S-Ethylisothiourea.

Impact on Gene Expression and Protein Synthesis (e.g., iNOS mRNA expression)

S-Ethylisothiourea is a potent competitive inhibitor of all three isoforms of human nitric oxide synthase (NOS): inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). nih.gov Its inhibitory action extends to the level of gene expression and protein synthesis, particularly concerning iNOS. The overexpression of iNOS is associated with various pathological inflammatory conditions, making its regulation a key therapeutic target.

Studies have demonstrated that compounds can suppress inflammation by down-regulating the expression of iNOS and cyclooxygenase-2 (COX-2) at both the protein and mRNA levels. nih.gov The mechanism often involves the inhibition of signaling pathways, such as the NF-κB pathway, which is crucial for the transcription of pro-inflammatory genes like iNOS. nih.gov By inhibiting iNOS, S-ethylisothiourea effectively curtails the excessive production of nitric oxide (NO), a key mediator in inflammatory processes. nih.gov Research on S-ethylisothiourea's binding to mouse iNOS shows that it perturbs the enzyme's spectrum, indicating an alteration of the heme environment, which is crucial for its catalytic activity. nih.gov This inhibition is competitive and not time-dependent, highlighting a direct and reversible interaction with the enzyme. nih.gov

The inhibitory constants (Ki) of S-Ethylisothiourea for human NOS isozymes further illustrate its potency.

| NOS Isozyme | Ki Value (nM) |

|---|---|

| Inducible (iNOS) | 17 |

| Endothelial (eNOS) | 36 |

| Neuronal (nNOS) | 29 |

In Vivo Pharmacological Studies and Preclinical Models

Vasopressor Activity in Models of Hemorrhagic Shock

In preclinical models of acute hemorrhagic shock, which is characterized by severe hypotension, isothiourea derivatives have demonstrated significant vasopressor activity. oup.com Hemorrhagic shock can progress to a state of cardiovascular failure and vasodilation that is unresponsive to conventional treatments. nih.gov The mechanism behind the vasopressor effect of compounds like S-ethylisothiourea lies in their ability to inhibit nitric oxide synthase (NOS). Overproduction of nitric oxide during shock states contributes to systemic vasodilation and hypotension. By inhibiting NOS, these compounds counteract this vasodilation, leading to an increase in blood pressure.

A study on a related compound, 1-cyclohexanoyl-2-ethylisothiourea hydrobromide (T1059), which is a selective inhibitor of eNOS/iNOS, showed a potent and prolonged vasoconstrictive effect in hypotensive rats and dogs following hemorrhagic shock. oup.com Similarly, in a rat model of splanchnic artery occlusion (SAO) shock, intravenous administration of S-ethylisothiourea significantly improved mean arterial blood pressure and survival time. cambridge.orgnih.gov This vasopressor effect was rapid and pronounced, restoring blood pressure in the hypotensive animals. oup.comcambridge.org

| Parameter | SAO Shock Group (Untreated) | SAO Shock Group + S-Ethylisothiourea |

|---|---|---|

| Survival Rate (at 2h post-reperfusion) | 0% | Significantly Increased |

| Survival Time | 76 +/- 10 min | Significantly Increased |

| Mean Arterial Blood Pressure | Profound Hypotension | Improved |

| Responsiveness to Phenylephrine (PE) | Marked Hyporeactivity | Restored |

Effects on Peripheral Vascular Resistance

The vasopressor activity of S-ethylisothiourea is directly linked to its effect on peripheral vascular resistance. Peripheral vascular resistance, primarily regulated by the diameter of arterioles, is a major determinant of mean arterial blood pressure. mdpi.commdpi.com During shock states, excessive nitric oxide production leads to vasodilation, a decrease in systemic vascular resistance, and consequently, life-threatening hypotension. mdpi.com

By inhibiting NOS, S-ethylisothiourea reverses this vasodilation. In a sheep model of hyperdynamic sepsis, which shares features of vasodilatory shock, S-ethylisothiourea caused a complete reversal of the hyperdynamic circulation, characterized by an increase in vascular resistance. mdpi.com Similarly, in rat models of shock, the restoration of blood pressure following S-ethylisothiourea administration is a direct consequence of increased peripheral vascular resistance. cambridge.org The Hagen-Poiseuille equation illustrates that vascular resistance is inversely proportional to the fourth power of the vessel radius, meaning even small decreases in radius from vasoconstriction cause a large increase in resistance. mdpi.com The inhibition of NO, a potent vasodilator, allows for the restoration of vascular tone and an increase in total peripheral resistance. cambridge.orgnih.gov

Modulation of Glomerular Filtration Rate and Renal Plasma Flow

The kidneys are highly sensitive to changes in hemodynamics, and their function is closely tied to renal blood flow (RBF) and glomerular filtration rate (GFR). nih.govnih.gov Nitric oxide plays a crucial role in regulating renal hemodynamics by maintaining basal vasodilation. oup.comnih.gov As a potent NOS inhibitor, S-ethylisothiourea can be expected to significantly impact renal function.

Inhibition of NOS in both animal and human studies consistently leads to an increase in renal vascular resistance and a subsequent decrease in renal plasma flow (RPF). oup.comcambridge.orgnih.gov This is because NO tonically dilates renal blood vessels, and its inhibition leads to vasoconstriction. oup.com The effect on GFR is more variable. In some studies, despite the drop in RPF, GFR is maintained or only slightly decreased. oup.comnih.gov This is often achieved by a preferential constriction of the efferent arteriole relative to the afferent arteriole, which increases the filtration fraction (the ratio of GFR to RPF). nih.govnih.gov However, in other experimental settings, NOS inhibition has been shown to cause significant reductions in GFR. cambridge.orgnih.gov These effects suggest that by modulating NO synthesis, S-ethylisothiourea can influence the delicate balance of renal blood flow and glomerular filtration. oup.com

| Parameter | Effect of NOS Inhibition | Reference |

|---|---|---|

| Renal Vascular Resistance | Increase | oup.comnih.govoup.com |

| Renal Plasma Flow (RPF) | Decrease | oup.comcambridge.orgnih.gov |

| Glomerular Filtration Rate (GFR) | Variable (Maintained or Decreased) | oup.comcambridge.orgnih.govnih.gov |

| Filtration Fraction (FF) | Increase | nih.govnih.gov |

Influence on Cytokine Production (e.g., IL-4, IL-10)

Interleukin-4 (IL-4) and Interleukin-10 (IL-10) are key cytokines involved in the regulation of immune responses, with prominent anti-inflammatory properties. nih.gov IL-4 is crucial for the differentiation of T helper 2 (Th2) cells, while IL-10 is a potent immunosuppressive cytokine produced by various immune cells. nih.govdrugbank.com While thiourea (B124793) derivatives have been noted for their broad anti-inflammatory activities, specific data directly linking S-ethylisothiourea to the modulation of IL-4 and IL-10 production is limited in the available research. mdpi.com Some urea-thiourea hybrids have been shown to reduce the generation of proinflammatory cytokines. mdpi.com In one study involving splanchnic artery occlusion shock, S-ethylisothiourea did not significantly alter myeloperoxidase (MPO) activity, a marker for neutrophil accumulation and inflammation. cambridge.orgnih.gov The combined effect of IL-4 and IL-10 has been shown to suppress the generation of pro-inflammatory IFN-gamma-producing cells. nih.gov However, further investigation is required to elucidate the specific influence of this compound on the production pathways of anti-inflammatory cytokines like IL-4 and IL-10.

Studies on Neuroprotective and Cognition Enhancing Activities of Isothiourea Derivatives

Several isothiourea derivatives have been investigated for their potential as neuroprotective and cognition-enhancing agents. nih.govoup.com These compounds show promise for addressing neurodegenerative conditions. nih.gov One isothiourea derivative, NT-1505, has been identified as a neuroprotector and cognition enhancer in animal models. nih.gov The proposed mechanisms for these neuroprotective effects are multifaceted. Studies on various salts of 3-allyl-1,1-dibenzyl-2-ethyl-isothiourea have explored their calcium (Ca)-blocking properties and their effects on N-methyl-D-aspartate (NMDA) and AMPA receptors, which are critical for neuronal function and plasticity. nih.govoup.com Another potential mechanism contributing to neuroprotection is the ability of some thiourea derivatives to cause moderate uncoupling of mitochondria, which can prevent calcium-induced mitochondrial swelling and reduce oxidative stress. nih.gov By targeting pathways involved in neuronal survival, synaptic function, and inflammation, these compounds represent a promising class for the development of novel neuroprotective therapies.

Antimicrobial and Antifungal Properties of Isothiourea Derivatives

Isothiourea derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial and antifungal properties. mdpi.commdpi.com Research has demonstrated that these compounds, characterized by a central isothiourea moiety, can be effective against a variety of pathogenic microorganisms, including bacteria and fungi that have developed resistance to conventional antibiotics. rsc.orgmdpi.comnih.gov The structural versatility of isothiourea derivatives allows for modifications that can enhance their efficacy and broaden their spectrum of activity. mdpi.com

Detailed research findings have shown that the antimicrobial action of isothiourea derivatives is influenced by the nature of the substituents attached to the isothiourea core. mdpi.comnih.gov These modifications can affect the compound's lipophilicity, electronic properties, and steric interactions with microbial targets. mdpi.com

Studies have evaluated a range of isothiourea derivatives against both Gram-positive and Gram-negative bacteria. For instance, certain S-benzylisothiourea derivatives have shown considerable activity. S-(2,4-dinitrobenzyl)isothiourea hydrochloride and S-(2,3,4,5,6-pentabromobenzyl)isothiourea hydrobromide have demonstrated notable efficacy against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 50 µg/mL for several strains. nih.gov The activity against Gram-negative bacteria and yeasts for some novel isothioureas was observed at MICs between 50 and 100 microg/mL. nih.gov

Furthermore, adamantane-isothiourea hybrid derivatives have been synthesized and evaluated for their antimicrobial potential. mdpi.com Some of these compounds displayed potent, broad-spectrum antibacterial activity, while others were particularly active against Gram-positive bacteria. mdpi.com The antibacterial activity of these derivatives appears to be more pronounced against Gram-positive bacteria than Gram-negative bacteria. mdpi.com

In the context of multidrug-resistant (MDR) bacteria, isothiourea derivatives have shown promise. S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) and related compounds have been tested against various MDR strains. nih.gov Notably, S-(4-chlorobenzyl)isothiourea hydrochloride (C2) was found to be the most active against Pseudomonas aeruginosa, with an MIC for 50% of the organisms (MIC₅₀) of 32 μg/mL. nih.gov This compound was also effective against the Burkholderia cepacia complex. nih.gov Both C2 and A22 exhibited strong activity against Enterobacteriaceae that produce NDM-1 carbapenemase, with an MIC for 90% of the organisms (MIC₉₀) of 4 μg/mL. nih.gov Additionally, S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride showed good activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC₉₀ of 8 μg/mL. nih.gov

The antifungal properties of isothiourea derivatives have also been a subject of investigation. Certain acyl thiourea derivatives have demonstrated high activity against a range of phytopathogenic fungi. nih.gov Molecular docking studies suggest that these compounds may exert their antifungal effects by targeting enzymes such as 14α-demethylase (CYP51) and N-myristoyltransferase (NMT). nih.gov The in vitro anti-yeast activity of some thiourea derivatives and their metal complexes has been found to be greater than their antibacterial activity. mdpi.com This difference in activity may be attributed to the structural differences between bacterial and fungal cell walls and membranes. mdpi.com

Recent research has also focused on the activity of thiourea derivatives against emerging fungal pathogens like Candida auris. nih.govresearchgate.net An ortho-methylated derivative of 2-thiophenecarboxylic acid thiourea showed the highest antifungal activity, with a notable inhibitory effect on C. auris biofilm growth and microbial adherence. nih.govresearchgate.net

The following tables summarize the antimicrobial and antifungal activities of various isothiourea derivatives as reported in the literature.

Advanced Applications and Emerging Research Areas

Role in Material Science: Development of Novel Materials, Polymers, and Coatings

While S-Ethylisothiourea hydrobromide is recognized as a useful reagent in organic synthesis, its specific applications in the development of novel polymers and coatings are not yet extensively documented in publicly available research. chemicalbook.comchemicalbook.com Its structural similarity to other thiourea (B124793) derivatives suggests potential as a building block or modifying agent in polymer chemistry. Thiourea-based compounds, in general, are known to participate in various polymerization reactions and can be incorporated into polymer backbones to impart specific properties, such as thermal stability or the ability to coordinate with metal ions. The presence of the ethyl group and the hydrobromide salt form in this compound could influence its solubility and reactivity in different polymerization systems. Further research is needed to explore its specific role and potential benefits in creating new materials, polymers, and protective coatings.

Application in Analytical Chemistry as a Reagent for Detection and Quantification

In the realm of analytical chemistry, this compound is primarily known as a biochemical reagent. medchemexpress.com The broader class of thiourea derivatives has demonstrated significant potential as chromogenic and fluorogenic chemosensors for the detection of various metal ions. These compounds can undergo a color change or emit fluorescence upon binding with specific metal ions, enabling their visual or instrumental quantification. For instance, certain ethyl thiourea compounds have been shown to be selective naked-eye sensors for mercury (Hg²⁺) and silver (Ag⁺) ions. researchgate.net The underlying mechanism often involves the interaction of the sulfur and nitrogen atoms in the thiourea group with the metal ions. researchgate.net

While specific studies detailing the use of this compound as a direct reagent for the detection and quantification of analytes like heavy metals are not prevalent, its chemical structure suggests it could be investigated for such purposes. researchgate.net A simple, sensitive, and selective UV-Vis spectrophotometric method has been developed for the determination of heavy metals using a synthesized phenyl hydrazone as a chromogenic reagent, highlighting the potential for developing new analytical methods with similar compounds. researchgate.net

Surface Passivation Strategies in Perovskite Solar Cells

The field of perovskite solar cells (PSCs) represents a promising area where isothiourea derivatives, analogous to this compound, are showing significant potential. Although direct studies on this compound are limited, research on related thiourea and isothiourea compounds provides a strong basis for its potential application in enhancing the efficiency and stability of PSCs through surface passivation. rsc.orgnih.govmdpi.com

Perovskite materials often suffer from defects, such as undercoordinated lead ions (Pb²⁺) and halide vacancies, which can act as recombination centers for charge carriers, thereby reducing the efficiency of the solar cell. Thiourea-based molecules have been effectively used to passivate these defects. rsc.org The sulfur (S) and nitrogen (N) atoms in the thiourea group can act as Lewis bases and donate electron pairs to the undercoordinated Pb²⁺ ions (a Lewis acid), forming stable coordinate bonds (Pb-S and Pb-N). rsc.orgrsc.org This interaction effectively "heals" the defects on the perovskite surface.

For example, studies on thiourea derivatives have shown that they can bind with undercoordinated Pb²⁺ defects through synergistic interactions between the N1 and C=S groups. mdpi.com This passivation reduces non-radiative recombination and can also help in filling iodide vacancies, further improving the quality of the perovskite film. rsc.org

The passivation of defects at the interface between the perovskite layer and the charge transport layers is crucial for efficient charge extraction. The introduction of isothiourea-based molecules can favorably modify the energy level alignment at these interfaces. By passivating surface defects, these molecules can reduce the density of trap states, which in turn can influence the interfacial Fermi level. nih.gov

Effective passivation leads to a reduction in charge carrier recombination and can facilitate more efficient transport of electrons and holes to their respective collecting electrodes. This is reflected in an increased charge carrier lifetime and improved charge extraction efficiency across the perovskite/charge transport layer interface. mdpi.com

For instance, the use of specific isothiourea bridge molecules to passivate the interface between the electron transport layer (SnO₂) and the perovskite has led to a significant increase in PCE from 17.20% to over 19%. nih.gov Similarly, the introduction of a thiourea-based isomer in FACsPbI₃ perovskite solar cells resulted in a champion efficiency of 25.71%. mdpi.com

Moreover, the passivation layer can also enhance the stability of the PSCs. By healing surface defects, the perovskite film becomes less susceptible to degradation from environmental factors such as moisture and oxygen. Unpackaged solar cells treated with isothiourea derivatives have shown to maintain a high percentage of their initial efficiency after hundreds of hours of aging in high humidity environments. nih.govontosight.ai

Table 1: Impact of Thiourea-Based Passivation on Perovskite Solar Cell Performance

| Passivating Agent | Perovskite Type | Initial PCE | Passivated PCE | Stability Improvement | Reference |

| Isothiourea Bridge Molecules (CESC/DASC) | Not specified | 17.20% | 19.04% (CESC) / 18.75% (DASC) | Maintained >89% initial efficiency after 1000h in high humidity | nih.gov |

| Thiourea-based Isomer (AT) | FACsPbI₃ | 23.74% | 25.71% | Maintained 91% initial efficiency after 2000h in air | mdpi.com |

| Thiourea | Not specified | 10.20% | 13.03% | Enhanced stability compared to pristine film | rsc.org |

Potential in Agricultural Chemistry: Formulation of Agrochemicals

Thiourea and its derivatives have a recognized history of application in agricultural chemistry, exhibiting a range of biological activities. ontosight.ai These compounds have been investigated for their potential as insecticides, fungicides, and herbicides. This compound, in particular, has been noted for its potential use in the manufacture of agrochemicals. ontosight.ai

The isothiourea moiety can be a key pharmacophore in the design of new agrochemicals. The specific formulation of this compound into a usable agrochemical product would depend on the target application, whether as a standalone active ingredient or as a synergist in a more complex formulation. The development of such formulations requires extensive research into its efficacy against specific pests or diseases, as well as its environmental fate and toxicology.

Development of Dual-Target Compounds for Therapeutic Applications

The strategy of designing single chemical entities capable of interacting with multiple biological targets, known as dual-target or multi-target compounds, has emerged as a promising approach in modern drug discovery. This methodology aims to address the multifactorial nature of complex diseases, potentially offering improved therapeutic efficacy and a lower propensity for the development of drug resistance compared to single-target agents. The S-ethylisothiourea moiety, a well-established and potent inhibitor of nitric oxide synthases (NOS), serves as a valuable building block in the development of such multi-target therapeutic agents. nih.gov

Researchers have focused on creating novel compounds that retain the NOS-inhibiting properties of S-ethylisothiourea while incorporating additional functionalities to interact with a second target or to enhance selectivity for a specific NOS isoform. One prominent strategy involves the development of dipeptidomimetic inhibitors. These compounds feature an S-ethylisothiourea-containing core, such as S-ethyl-isothiocitrulline, which is chemically linked to an "extension" or another pharmacophore. nih.gov This extension is designed to create additional interactions within the less conserved substrate access channel of the NOS enzyme, thereby increasing both affinity and selectivity. nih.gov

A key study in this area explored the synthesis and evaluation of S-ethyl-isothiocitrulline-based dipeptides and pseudo-dipeptides. In this research, the S-ethylisothiourea moiety was connected to various chemical extensions using different linkers, including traditional amide bonds and 1,2,4-oxadiazole (B8745197) heterocycles. nih.gov The findings indicated that the most effective inhibitors were those that combined the S-ethylisothiourea group with either an amide or a 1,2,4-oxadiazole linker. nih.gov The addition of basic amine groups in the extension was also found to be beneficial, as these groups can establish important ionic or hydrogen bonds within the enzyme's substrate channel. nih.gov

The synthesis of these complex molecules was achieved through solid-phase synthesis techniques. This involved attaching a thiourea derivative to a resin support, followed by S-ethylation and subsequent chemical modifications to add the linker and extension moieties. nih.gov The final compounds were then cleaved from the resin and purified for biological testing against the three main NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). nih.gov

The results of these investigations highlight a rational design approach to modulate the activity of S-ethylisothiourea. By transforming it into a component of a larger, dual-target molecule, researchers can fine-tune its inhibitory profile, paving the way for more selective and potent therapeutic agents for conditions where NOS activity is dysregulated.

Table of Investigated S-Ethylisothiourea-Based Dipeptidomimetic Structures

| Core Moiety | Linker Type | Extension Feature | Rationale |

| S-ethyl-isothiocitrulline | Amide Bond | Aminoalkyl moieties | The S-ethylisothiourea group provides the primary NOS inhibition, while the extension interacts with the substrate access channel to enhance selectivity and affinity. nih.gov |

| S-ethyl-isothiocitrulline | 1,2,4-Oxadiazole | Aminoalkyl moieties | The 1,2,4-oxadiazole acts as a bioisostere for the peptide bond, offering potentially different chemical stability and conformational properties while linking the core to the selectivity-enhancing extension. nih.gov |

Structure Activity Relationship Sar and Computational Studies

SAR Analysis of S-Ethylisothiourea Hydrobromide and its Analogs for Biological Activity

SAR studies have been instrumental in defining the molecular determinants of this compound and its analogs for their interaction with NOS isoforms. These investigations have systematically explored the roles of the thiourea (B124793) functional group, structural modifications, and side-chain variations.

Importance of the Thiourea Functional Group for Biological Activities

The isothiourea moiety is a critical component for the potent NOS inhibitory activity of this compound. This functional group, which is a bioisostere of the guanidino group in the natural NOS substrate L-arginine, plays a pivotal role in binding to the active site of the enzyme. S-Ethylisothiourea acts as a competitive inhibitor at the L-arginine binding site, and its binding perturbs the spectrum of inducible NOS (iNOS), indicating an interaction with the heme environment. nih.gov The isothiourea group is considered a key pharmacophore for NOS inhibition. The unsubstituted amino group at one end of the thiourea moiety has been shown to be beneficial for inhibitory activity in other contexts. mdpi.com

Influence of Structural Modifications on NOS Isoform Selectivity

While S-Ethylisothiourea itself is a potent inhibitor of all three human NOS isoforms (inducible, endothelial, and neuronal), it displays only modest selectivity. nih.gov Research into structural modifications of the S-ethylisothiourea scaffold has revealed pathways to enhance isoform selectivity.

Cyclized mimics of S-ethylisothiourea, such as 2-aminothiazoline and 2-aminothiazole, have been shown to be competitive inhibitors of human NOS, demonstrating that conformational rigidity can be tolerated and potentially exploited for selectivity. nih.gov Furthermore, the development of bisisothioureas has proven to be a successful strategy for achieving significant iNOS selectivity. For instance, S,S'-(1,3-Phenylenebis(1,2-ethanediyl))bisisothiourea exhibits a 190-fold selectivity for iNOS over eNOS. nih.gov

The structural basis for isoform selectivity often lies in subtle differences in the active sites of the NOS isoforms. For example, a key amino acid difference—Asp in neuronal NOS (nNOS) versus Asn in endothelial NOS (eNOS)—is a major determinant of the binding affinity and selectivity of many inhibitors. nih.govescholarship.org Computational studies have further revealed that a conserved tyrosine residue near the inhibitor binding site is more rigidly anchored in eNOS than in nNOS, limiting the flexibility of eNOS to accommodate certain inhibitors. acs.org

Impact of Side Chain Variations on Pharmacological Profiles

The nature of the S-alkyl substituent in isothiourea analogs has a profound impact on their inhibitory potency and selectivity. Studies comparing a series of S-substituted isothioureas have shown that the inhibitory activity against iNOS declines sharply if the side chain length exceeds two carbon atoms. nih.gov S-ethylisothiourea and S-isopropylisothiourea are potent inhibitors of both eNOS and iNOS with limited selectivity. nih.gov In contrast, analogs with smaller or more functionalized side chains, such as S-methylisothiourea (SMT) and S-aminoethylisothiourea (AEITU), exhibit a degree of selectivity for iNOS. nih.gov

The optimal binding of S-ethyl- and S-isopropylisothiourea suggests that these alkyl groups fit into a small hydrophobic pocket within the enzyme's active site. nih.gov This is supported by the observation that substitution on the ethylene (B1197577) side chain of S-ethylisothiourea leads to a decrease in potency. nih.gov Furthermore, substitution on either of the nitrogen atoms of the isothiourea moiety also significantly reduces the inhibitory potency. nih.gov

The pharmacological profile is also influenced by how the side chain affects cellular uptake and metabolism. For example, while S-ethylisothiourea is a potent inhibitor in vitro, its in vivo efficacy can be limited by poor cellular penetration. caymanchem.com

Molecular Docking and Simulation Studies

Molecular docking and simulation studies have provided valuable atomic-level insights into the binding mode of S-Ethylisothiourea and its analogs to NOS isoforms. These computational techniques have been used to rationalize the observed SAR data and to guide the design of new inhibitors.

A molecular docking study of S-ethylisothiourea (SEITU) with human iNOS revealed that the ethyl group of the inhibitor is positioned near the heme and the side chain of a phenylalanine residue (Phe369). nih.gov This finding corroborates the experimental observation that the ethyl group is crucial for the inhibitory activity. nih.gov The docking simulations also showed that the isothiourea moiety forms key interactions within the catalytic site, binding to critical amino acid residues like Glu377 and Trp372, similar to the binding of the substrate L-arginine. nih.gov

To validate docking protocols, the co-crystallized inhibitor SEITU has been extracted from the human iNOS structure and then re-docked into its original position, with the resulting conformation showing good alignment with the experimental structure. nih.gov Computational analyses have also highlighted the importance of a conserved tyrosine residue in influencing isoform-selective dynamics upon inhibitor binding. acs.org Molecular dynamics simulations have been employed to explore the stability and strength of the interactions between inhibitors and the enzyme, taking into account the flexibility of the protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to various series of NOS inhibitors, including those with isothiourea scaffolds, to develop predictive models for their inhibitory activity. These models mathematically correlate the chemical structures of compounds with their biological activities, providing a tool for the rapid screening of virtual libraries and for guiding the synthesis of new, more potent inhibitors.

Although a specific QSAR model solely for this compound and its immediate analogs is not extensively detailed in the reviewed literature, broader QSAR studies on NOS inhibitors have identified key physicochemical and structural parameters that govern their potency. These parameters often include topological indices, steric properties, and electronic features. nih.govnih.gov

For instance, a QSAR study on a series of potent and highly selective iNOS inhibitors, including some with thiazolidine (B150603) and oxazolidine (B1195125) scaffolds (related to cyclized isothioureas), revealed that the inhibition potency was influenced by a topological parameter (Kier's first-order valence molecular connectivity index), density, surface tension, and the length of a substituent. nih.gov This suggests that drug-receptor interactions are predominantly dispersive, but bulky molecules may encounter steric hindrance, preventing an optimal fit within the active site. nih.gov The parabolic relationship observed between potency and a molecular connectivity index in one study indicates that there is an optimal size for substituents to achieve maximum activity. researchgate.net

Theoretical Calculations and Mechanistic Insights

Theoretical calculations have been employed to investigate the reaction mechanisms and electronic properties of molecules, which can provide deeper mechanistic insights into how inhibitors like S-Ethylisothiourea interact with their targets. While specific high-level theoretical calculations for this compound are not extensively reported in the provided context, the general principles of such studies can be applied to understand its mechanism of action.

It is well-established that S-Ethylisothiourea is a competitive inhibitor of NOS, acting at the L-arginine binding site. nih.govnih.gov This competitive inhibition is a key mechanistic insight. The binding of S-Ethylisothiourea to iNOS perturbs the enzyme's spectrum, which is consistent with an alteration of the heme's electronic environment. nih.gov This suggests a direct or indirect interaction with the heme cofactor, a central component of the NOS catalytic machinery.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to estimate the energies of reaction pathways, including the binding of an inhibitor to an enzyme's active site. nih.gov Such calculations can help to quantify the interactions between the inhibitor and key amino acid residues, providing a more detailed understanding of the binding affinity and selectivity. For other enzyme systems, theoretical calculations have been used to elucidate reaction mechanisms by evaluating the energies of intermediates and transition states. nih.gov Similar approaches could be applied to S-Ethylisothiourea to further refine our understanding of its interaction with NOS at a sub-atomic level.

Analytical Techniques and Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of S-Ethylisothiourea hydrobromide. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of this compound by providing information on the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms. chemicalbook.com

In ¹H NMR spectroscopy, the ethyl group of this compound typically displays a characteristic triplet-quartet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the sulfur atom appear as a quartet, while the methyl protons (-CH3) at the terminus of the ethyl group present as a triplet. The protons associated with the isothiourea moiety's amino groups (-NH2) can appear as broad singlets.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for the ethyl group's methylene and methyl carbons, as as for the carbon atom of the isothiourea core. The specific chemical shifts observed in both ¹H and ¹³C NMR spectra are crucial for confirming the identity and structural integrity of the compound.

Table 1: Representative ¹H NMR Spectral Data for S-Ethylisothiourea

| Functional Group | Chemical Shift (δ) ppm (approx.) | Multiplicity |

|---|---|---|

| -CH₃ | 1.3 | Triplet |

| -CH₂- | 3.2 | Quartet |

Table 2: Representative ¹³C NMR Spectral Data for S-Ethylisothiourea

| Carbon Atom | Chemical Shift (δ) ppm (approx.) |

|---|---|

| -CH₃ | 14 |

| -CH₂- | 28 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. This technique can be performed using methods such as Attenuated Total Reflectance (ATR) or by preparing a potassium bromide (KBr) wafer containing the sample.

The IR spectrum of this compound exhibits characteristic absorption bands. chemicalbook.com Strong bands in the region of 3100-3400 cm⁻¹ are indicative of N-H stretching vibrations from the primary amine groups. The C-H stretching vibrations of the ethyl group's methyl and methylene components are typically observed around 2900-3000 cm⁻¹. A significant, strong absorption band around 1640-1660 cm⁻¹ is characteristic of the C=N stretching vibration of the isothiourea group. Additionally, C-N stretching vibrations can be seen in the 1400-1500 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) (approx.) |

|---|---|

| N-H Stretch | 3100-3400 |

| C-H Stretch | 2900-3000 |

| C=N Stretch | 1640-1660 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight of S-Ethylisothiourea and confirming its elemental composition. chemicalbook.com Electrospray ionization (ESI), a soft ionization technique, is commonly used to ionize the molecule intact, typically through protonation to form the [M+H]⁺ ion. chemicalbook.com

In the positive ion mode of ESI-MS, S-Ethylisothiourea (the free base) is expected to show a prominent signal corresponding to its protonated form. The measured mass-to-charge ratio (m/z) of this ion can be used to confirm the molecular formula of the cation. High-resolution mass spectrometry can provide a highly accurate mass measurement, further solidifying the elemental composition and confirming the identity of the compound.

Chromatographic Techniques for Purity and Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing this compound. It is widely used to determine the purity of a sample by separating it from potential contaminants. nih.gov A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Detection is commonly achieved using an ultraviolet (UV) detector, as the isothiourea chromophore absorbs UV light at specific wavelengths. The retention time of the compound under defined chromatographic conditions serves as a key identifier, while the peak area in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment. researchgate.net

For obtaining highly pure samples of this compound for research, preparative High-Performance Liquid Chromatography (preparative HPLC) can be utilized. nih.gov This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater quantities of material. nih.gov

By scaling up the separation process, preparative HPLC allows for the isolation of the this compound peak from other components in a crude mixture. The collected fraction containing the pure compound can then be processed (e.g., through solvent evaporation) to yield a highly purified solid sample, which is crucial for sensitive biological assays and detailed structural studies. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| S-Ethylisothiourea |

| Acetonitrile |

| Methanol |

X-Ray Diffraction for Crystal Structure Analysis

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. For a compound like this compound, which exists as a crystalline solid, XRD provides definitive proof of its structure. caymanchem.comchemicalbook.com In this method, a beam of X-rays is directed at the crystal. The atoms in the crystal lattice scatter the X-rays, creating a unique diffraction pattern of constructive and destructive interference.

By analyzing the angles and intensities of the diffracted beams, researchers can deduce the three-dimensional arrangement of atoms within the crystal. researchgate.net This information includes the unit cell dimensions (the basic repeating unit of the crystal) and the precise position of each atom. researchgate.net While a specific crystal structure determination for this compound is not detailed in the provided literature, the technique is fundamental for the unambiguous characterization of such crystalline compounds in chemical and pharmaceutical research. chemicalbook.comresearchgate.net

| Technique | Principle | Information Gained | Relevance to this compound |

|---|---|---|---|

| X-Ray Diffraction (XRD) | Scattering of X-rays by the electron clouds of atoms arranged in a periodic lattice. | Provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid. researchgate.net | Confirms the molecular structure and solid-state conformation of the compound. |

Biochemical Assays for Enzyme Activity and Cellular Responses

To understand the functional consequences of this compound's interaction with biological systems, a variety of biochemical assays are employed. These assays are crucial for quantifying the compound's inhibitory effect on nitric oxide synthase (NOS) activity and the resulting changes in downstream signaling molecules and protein expression. S-Ethylisothiourea (SEIT) is recognized as a potent inhibitor of NOS isoforms. caymanchem.com

Direct measurement of nitric oxide (NO) in biological samples is challenging due to its short half-life and high reactivity. nih.gov The Griess reaction is a reliable and widely used colorimetric method that indirectly quantifies NO by measuring one of its stable breakdown products, nitrite (B80452) (NO₂⁻). bioassaysys.comsigmaaldrich.com

The assay involves a two-step diazotization reaction. nih.gov First, under acidic conditions, sulfanilamide (B372717) reacts with nitrite to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)ethylenediamine (NED) to produce a chromophoric azo compound that is intensely colored and can be measured spectrophotometrically at approximately 540 nm. nih.govrndsystems.com In research involving this compound, the Griess assay is used to demonstrate the compound's inhibitory effect on NOS. A reduction in the concentration of nitrite in cell culture media or tissue homogenates after treatment with the inhibitor indicates a decrease in NO production. bioassaysys.comsigmaaldrich.com For accurate assessment of total NO production, nitrate (B79036) (NO₃⁻), the other stable metabolite, must first be converted to nitrite using the enzyme nitrate reductase. rndsystems.comoxfordbiomed.com

| Assay | Principle | Measures | Application in S-Ethylisothiourea Research |

|---|---|---|---|

| Griess Reagent Assay | A two-step diazotization reaction that forms a colored azo compound. nih.gov | Nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO). oxfordbiomed.com | Quantifies the decrease in NO production resulting from NOS inhibition by S-Ethylisothiourea. sigmaaldrich.com |

The citrulline formation assay is a direct and standard method for measuring NOS activity. caymanchem.com It is based on the stoichiometry of the enzymatic reaction where NOS converts L-arginine into NO and an equimolar amount of L-citrulline. caymanchem.comnih.gov Therefore, measuring the rate of L-citrulline formation provides a direct measure of NOS enzyme activity.